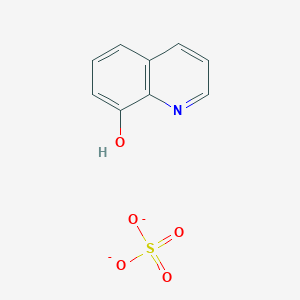![molecular formula C14H10Cl2O2 B13884324 4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B13884324.png)
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 3,5-dichlorophenyl group and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde can be achieved through a multi-step process. One common method involves the reaction of 3,5-dichlorophenol with benzyl chloride in the presence of a base to form 3,5-dichlorobenzyl ether. This intermediate is then oxidized to form the desired benzaldehyde derivative. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less toxic reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: 4-[(3,5-Dichlorophenyl)methoxy]benzoic acid.
Reduction: 4-[(3,5-Dichlorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
科学的研究の応用
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the dichlorophenyl and methoxy groups can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Similar structure but with different substitution pattern on the phenyl ring.
4-Methoxybenzaldehyde: Lacks the dichlorophenyl group, making it less hydrophobic and potentially less active in certain applications.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group, which can significantly alter its chemical properties and applications.
Uniqueness
4-[(3,5-Dichlorophenyl)methoxy]benzaldehyde is unique due to the presence of both the dichlorophenyl and methoxy groups, which can confer distinct chemical reactivity and biological activity. This combination of functional groups can make it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various scientific research applications.
特性
分子式 |
C14H10Cl2O2 |
|---|---|
分子量 |
281.1 g/mol |
IUPAC名 |
4-[(3,5-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-11(6-13(16)7-12)9-18-14-3-1-10(8-17)2-4-14/h1-8H,9H2 |
InChIキー |
AWILHWBMHONPHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=O)OCC2=CC(=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
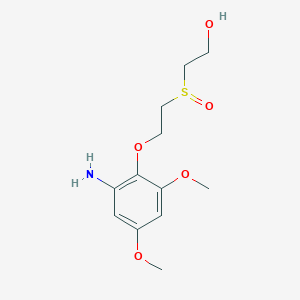
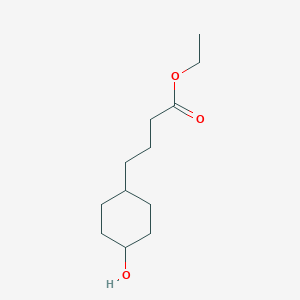
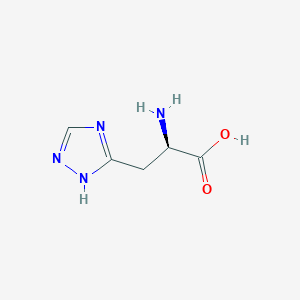
![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
![3-Pyridin-4-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884277.png)
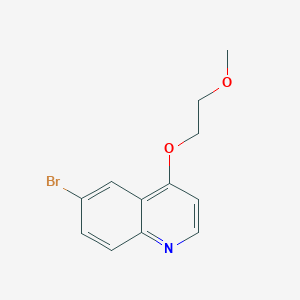

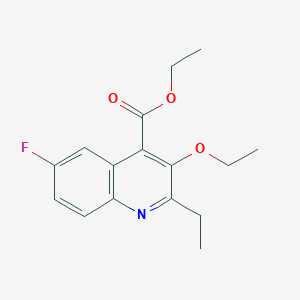
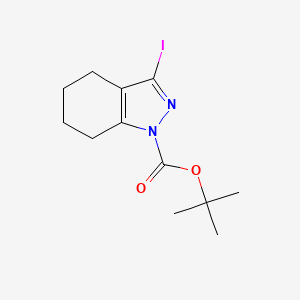
![4-pyridin-4-yl-6-(1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B13884322.png)


